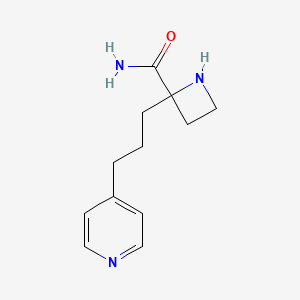

2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide

Description

Properties

IUPAC Name |

2-(3-pyridin-4-ylpropyl)azetidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-11(16)12(6-9-15-12)5-1-2-10-3-7-14-8-4-10/h3-4,7-8,15H,1-2,5-6,9H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWIENIHTCEUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1(CCCC2=CC=NC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural element. Several methods exist for its synthesis:

- Intramolecular Cyclization : Amino alcohol or amino halide precursors undergo intramolecular nucleophilic substitution to form the azetidine ring.

- [2+2] Cycloaddition : Reaction of imines with alkenes under controlled conditions can form azetidine rings.

- Horner–Wadsworth–Emmons (HWE) Reaction Followed by Aza-Michael Addition : This method involves preparing an α,β-unsaturated ester intermediate from azetidin-3-one, which then undergoes aza-Michael addition with amines to build substituted azetidines efficiently.

Carboxamide Group Formation

- The carboxamide group at the 2-position of azetidine is usually introduced by amidation of the corresponding carboxylic acid or ester precursor.

- Amidation can be achieved through reaction with ammonia or amines using coupling reagents or direct conversion of esters to amides under mild conditions.

Detailed Synthetic Route Example

Based on recent research protocols for azetidine derivatives with pyridinyl substituents and carboxamide functionality, a typical synthetic sequence is as follows:

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of α,β-unsaturated ester intermediate | Horner–Wadsworth–Emmons reaction of azetidin-3-one with methyl 2-(dimethoxyphosphoryl)acetate, NaH in dry THF, followed by purification via vacuum distillation | 70-75% | Enables formation of methyl 2-(azetidin-3-ylidene)acetate |

| 2 | Aza-Michael addition with amine containing pyridin-4-ylpropyl group or with azetidine followed by alkylation | DBU catalysis in acetonitrile at 65 °C for 4-16 h | 60-80% | Mild conditions preserve ester functionality; regioselective addition |

| 3 | Conversion of ester to carboxamide | Amidation with ammonia or amine in presence of coupling agents or direct aminolysis | 70-90% | Final functionalization step to form carboxamide |

This sequence allows modular introduction of the pyridinyl substituent and installation of the carboxamide group.

Research Findings and Optimization

Aza-Michael Addition Efficiency

- The aza-Michael addition of α,β-unsaturated esters derived from azetidin-3-one with various amines, including heterocyclic amines, proceeds efficiently under DBU catalysis in acetonitrile at moderate temperatures (65 °C).

- Yields typically range from 60% to 83% depending on the amine nucleophile.

- Pyridine-containing amines react smoothly, enabling direct installation of the pyridin-4-ylpropyl moiety.

Cross-Coupling for Pyridinyl Substitution

- When direct alkylation is challenging, palladium-catalyzed Suzuki–Miyaura cross-coupling of brominated azetidine intermediates with pyridinylboronic acids is an effective alternative.

- Optimized conditions include Pd(PPh3)4 catalyst, K3PO4 base, and 1,4-dioxane solvent at 100 °C, yielding up to 94% of coupled products.

Industrial Considerations

- Industrial synthesis emphasizes scalability and safety, avoiding toxic reagents such as cyanides.

- Improved processes involve triflating diethylbis(hydroxymethyl)malonate followed by intramolecular cyclization to form the azetidine ring, decarboxylation, and hydrogenation steps under controlled conditions.

- Use of polar aprotic solvents like acetonitrile and bases such as sodium carbonate or potassium carbonate enhances yields and purity.

Comparative Data Table: Preparation Methods

Summary of Key Notes

- The azetidine ring is efficiently constructed via HWE reaction followed by aza-Michael addition or intramolecular cyclization methods.

- Introduction of the pyridin-4-ylpropyl substituent can be achieved by nucleophilic substitution or Pd-catalyzed cross-coupling.

- Carboxamide formation is typically the final step, involving amidation of ester or acid precursors.

- Mild reaction conditions and choice of solvents/bases are critical to maximize yield and purity.

- Industrial processes optimize for safety, cost, and environmental impact, often employing continuous flow and advanced purification.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Corresponding amines.

Substitution: Substituted azetidines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds. Its applications in medicinal chemistry include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by modulating key signaling pathways involved in cancer cell growth. In vitro studies have shown promising results against various cancer cell lines, indicating a potential for development into anticancer therapies.

- Antimicrobial Properties : The compound exhibits antimicrobial activity against several bacterial strains. Studies have demonstrated effectiveness comparable to standard antibiotics, making it a candidate for further development in treating infections.

Research has highlighted the biological activities of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide, including:

- Anti-inflammatory Effects : The compound may influence inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases.

- Neuroprotective Effects : Some derivatives of azetidine compounds have shown promise in neuroprotection, suggesting that this particular compound may be useful in neurodegenerative disease research.

Case Studies

Several case studies illustrate the compound's applications:

Case Study 1: Anticancer Evaluation

A study assessed the efficacy of this compound on A549 lung cancer cells. The results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity compared to control groups. Further investigations are needed to explore its mechanism of action and potential as a lead compound for drug development.

Case Study 2: Antimicrobial Screening

In antimicrobial assays against Staphylococcus aureus and Escherichia coli, the compound exhibited moderate activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics like Streptomycin. This suggests its potential utility in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of "2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide" can be contextualized by comparing it to analogs with related frameworks. Below is a detailed analysis based on available evidence:

Structural Analog: 4-[3-(Pyridin-4-yl)propyl]pyridinium 2-carboxybenzoate

This compound (reported in ) shares the 3-(pyridin-4-yl)propyl substituent but differs in its core structure and functional groups. Key comparisons include:

- Core Structure : The analog features a pyridinium cation, a six-membered aromatic ring with a positive charge, whereas the target compound contains a neutral, strained azetidine ring.

- Functional Groups: The analog’s carboxylate counterion (2-carboxybenzoate) contrasts with the carboxamide group in the target compound. The former enhances solubility via ionic interactions, while the latter offers hydrogen-bond donor/acceptor properties.

- Crystallographic Data : The analog’s single-crystal X-ray structure (R factor = 0.042) reveals a mean C–C bond length of 0.002 Å and a data-to-parameter ratio of 15.6, indicative of high precision in structural determination . Similar analyses for the target compound are absent in the provided evidence.

General Trends in Azetidine Derivatives

Azetidine-based compounds are less common than their five- or six-membered ring counterparts (e.g., pyrrolidine, piperidine) due to synthetic challenges and ring strain. However, their rigidity can enhance binding selectivity in drug design. For example:

- Carboxamide Substitution : The carboxamide group in the target compound may improve solubility and target engagement compared to esters or ethers in other analogs.

Data Table: Structural and Crystallographic Comparison

Methodological Considerations

The SHELX software suite () is widely used for crystallographic refinement and could theoretically resolve structural details of the target compound, as demonstrated for its analog in .

Biological Activity

2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide is a compound with significant potential in pharmacological applications due to its unique structural features, including a pyridine moiety and an azetidine ring. Its biological activity is primarily attributed to its interactions with various molecular targets, influencing enzyme activity and receptor modulation.

The biological activity of this compound is largely dependent on its ability to engage with specific proteins through non-covalent interactions. The pyridine ring is known to participate in π-π stacking interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects such as inhibition or activation of signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. SAR studies have shown that modifications to the pyridine and azetidine components can significantly alter the compound's potency and selectivity against specific targets. For instance, variations in substituents on the pyridine ring have been linked to enhanced inhibitory activity against certain enzymes .

Table 1: Summary of SAR Findings

| Compound Variant | Modifications | Activity (IC50) | Notes |

|---|---|---|---|

| Original Compound | None | - | Baseline activity |

| Variant A | Added methyl group on pyridine | 72 nM | Increased potency |

| Variant B | Substituted azetidine nitrogen with oxygen | 100 nM | Reduced activity |

Biological Effects

Research indicates that this compound exhibits a range of biological effects, particularly in neuropharmacology and oncology. It has been shown to influence pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .

Case Studies

- Neuropharmacological Effects : In a study involving neuronal cell cultures, treatment with this compound led to a significant reduction in anandamide levels, which is associated with mood regulation. This suggests potential applications in treating mood disorders .

- Anticancer Activity : In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cell lines by inducing apoptosis through modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is critical for cell survival and growth, indicating that the compound may serve as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-(Pyridin-4-yl)propyl)azetidine-2-carboxamide, and how can yield be optimized?

- The synthesis typically involves multi-step reactions with azetidine and pyridine derivatives. Key reagents include carbodiimides (e.g., EDC·HCl) and coupling agents (e.g., HOBt) to facilitate amide bond formation. Reaction conditions such as solvent polarity (e.g., DMF or DCM), temperature (0–25°C), and pH must be optimized to minimize side reactions. Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures improves purity .

Q. How should researchers characterize the structural integrity of this compound?

- Use high-resolution techniques:

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm backbone connectivity and substituent positions.

- X-ray crystallography for absolute stereochemistry determination, particularly for chiral centers in the azetidine ring .

- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling azetidine-containing compounds?

- Azetidine derivatives require strict PPE (gloves, goggles, lab coats) due to potential irritancy. Work in a fume hood to avoid inhalation. Store at 2–8°C under inert gas (e.g., argon) to prevent degradation. Emergency procedures should include immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Quantum mechanical calculations (e.g., DFT) predict electronic properties and reactive sites. Molecular docking (AutoDock Vina, Schrödinger) screens binding modes with biological targets (e.g., kinases). Pair with MD simulations (GROMACS) to assess stability of ligand-receptor complexes over time. Validate predictions via SPR or ITC for binding kinetics .

Q. What strategies resolve contradictions in bioactivity data across cell-based assays?

- Factorial design (e.g., 2^k designs) tests variables like concentration, incubation time, and cell line specificity. Normalize data using internal controls (e.g., housekeeping genes) and validate via orthogonal assays (e.g., Western blot vs. flow cytometry). Statistical tools (ANOVA, PCA) identify confounding factors .

Q. How can researchers optimize reaction pathways using integrated computational-experimental approaches?

- ICReDD’s methodology combines reaction path searches (AFIR algorithm) with high-throughput experimentation. Machine learning models prioritize reaction conditions (solvent, catalyst) based on quantum chemical descriptors. Feedback loops refine predictions using experimental yields and purity data .

Q. What techniques elucidate the compound’s mechanism of action in modulating enzyme activity?

- Kinetic assays (e.g., fluorogenic substrates) measure inhibition constants (Kᵢ). Cryo-EM or X-ray crystallography visualizes binding pockets. Metabolomics (LC-MS) tracks downstream pathway perturbations. Cross-validate with gene knockout models (CRISPR/Cas9) to confirm target specificity .

Methodological Considerations

Q. What analytical workflows ensure reproducibility in bioactivity studies?

- Standardize protocols:

- Pre-treat cells with identical passage numbers and media batches.

- Use reference compounds (e.g., staurosporine for kinase inhibition) as positive controls.

- Report data with MIAME or FAIR principles for metadata transparency .

Q. How to address solubility challenges in in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.